molecular formula C16H17NO B7721824 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B7721824
M. Wt: 239.31 g/mol
InChI Key: NGPJOPHIUICRDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Dopamine Antagonists and Neuroleptic Activity :

    • 8-(Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines were synthesized and found to be dopamine antagonists by in vitro dopamine receptor studies. These compounds, however, did not show significant potential as antipsychotic agents compared with standard neuroleptic agents (Ellefson et al., 1980).
  • Synthesis Techniques :

    • Improved synthesis methods for 1,2,3,4-tetrahydroisoquinoline derivatives have been reported. These methodologies provide specific routes to substituted benzene intermediates necessary for conversion to tetrahydroisoquinolines (Kashdan et al., 1982).
  • Anticancer Agents :

    • Substituted 1,2,3,4-tetrahydroisoquinolines have been studied for their potential as anticancer agents. These compounds exhibit a range of biological properties, including cytotoxic activities against various cancer cell lines (Redda et al., 2010).
  • Bradycardic Agents :

    • A series of 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines were prepared and evaluated as specific bradycardic agents with I(f) channel inhibitory activity. These compounds demonstrated significant bradycardic activity with minimal influence on blood pressure (Kubota et al., 2003).
  • Neuroprotective Effects :

    • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been found to have neuroprotective effects against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. This study suggests the potential of 1MeTIQ as a lead compound for developing new agents to treat Parkinson's disease (Kotake et al., 2005).
  • Tubulin Polymerization Inhibitors :

    • Methoxy-substituted 3-formyl-2-phenylindoles, derived from 1,2,3,4-tetrahydroisoquinoline, have been studied for their ability to inhibit tubulin polymerization, a mode of action relevant to cytostatics. These compounds were shown to disrupt microtubule assembly and could be potential leads for cancer treatment (Gastpar et al., 1998).

properties

IUPAC Name

1-(3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-14-7-4-6-13(11-14)16-15-8-3-2-5-12(15)9-10-17-16/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPJOPHIUICRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=CC=CC=C3CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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